molecular formula C25H20FN7O2S2 B2536358 N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393874-17-4

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2536358
CAS No.: 393874-17-4
M. Wt: 533.6
InChI Key: TVNZBOYYWUYXDA-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H20FN7O2S2 and its molecular weight is 533.6. The purity is usually 95%.
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Biological Activity

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound with potential biological activities. The compound incorporates multiple pharmacophoric elements, including a thiadiazole moiety and a triazole ring, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be dissected into several functional groups:

  • Thiadiazole : Known for its antimicrobial and anticancer properties.
  • Triazole : Often associated with antifungal activity.
  • Naphthamide : Contributes to the overall stability and bioactivity of the molecule.

Molecular Formula

The molecular formula of this compound is C19H19FN5O2SC_{19}H_{19}FN_{5}O_{2}S.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial activity of compounds similar to this compound. For instance:

  • Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. A derivative with a similar structure demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Triazole Compounds : Triazoles are well-documented for their antifungal properties. Compounds containing triazole rings have been effective against various fungal strains, including Candida species .

Anticancer Activity

The anticancer potential of compounds incorporating thiadiazole and naphthamide structures has been explored in various studies:

  • Cell Line Studies : In vitro studies on similar compounds have shown cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, certain derivatives exhibited IC50 values as low as 2.32 µg/mL .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialMRSANot specified
AntifungalCandida spp.Not specified
AnticancerMCF-710.10 µg/mL
AnticancerHepG22.32 µg/mL

Case Study 1: Thiadiazole Derivatives Against MRSA

A study investigated a series of thiadiazole derivatives structurally related to N-((4-(4-fluorophenyl)-5... The derivatives were tested against MRSA strains showing promising results that warrant further exploration in drug development .

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on the synthesis and testing of naphthamide-based compounds against various cancer cell lines. The results indicated that modifications in the structure significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O2S2/c1-15-29-31-24(37-15)28-22(34)14-36-25-32-30-21(33(25)18-11-9-17(26)10-12-18)13-27-23(35)20-8-4-6-16-5-2-3-7-19(16)20/h2-12H,13-14H2,1H3,(H,27,35)(H,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNZBOYYWUYXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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